Glyceryl behenate

Description

Properties

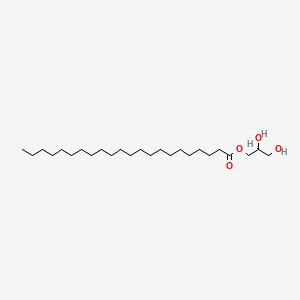

IUPAC Name |

2,3-dihydroxypropyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015809 | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30233-64-8, 77538-19-3, 6916-74-1 | |

| Record name | Glyceryl monobehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl behenate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL MONOBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceryl behenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Glyceryl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glyceryl behenate, a versatile lipid excipient, is a mixture of mono-, di-, and triglycerides of behenic acid, a saturated C22 fatty acid.[1] It is predominantly composed of glyceryl dibehenate.[1] This white to off-white, tasteless powder is widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] In pharmaceutical formulations, it serves as a lubricant for tablets and capsules, a coating agent, and a matrix-forming agent for sustained-release drug delivery systems.[2][3] Its functionality is intrinsically linked to its distinct physicochemical properties, which this guide explores in depth.

General and Physical Properties

Glyceryl behenate is a solid, waxy material with a faint odor. Its physical characteristics are pivotal to its applications, particularly in solid dosage forms where properties like particle size and flowability are critical.

| Property | Value | References |

| Appearance | White to off-white, coarse powder or hard wax block | [4][5] |

| Taste | Tasteless | [1] |

| Odor | Slight odor | [5] |

| Form | Solid | [1][4] |

Thermal Properties

The thermal behavior of glyceryl behenate is a cornerstone of its utility, especially in manufacturing processes involving heat, such as hot-melt extrusion and granulation.[6]

| Property | Value | References |

| Melting Point | 65–77°C | [7] |

| Boiling Point | 525.8 °C at 760 mmHg | [8] |

| Flash Point | 161.3 °C | [8] |

Solubility Profile

The solubility of glyceryl behenate dictates its use in various solvent systems and its behavior in aqueous environments, which is crucial for drug release from matrix formulations.

| Solvent | Solubility | References |

| Water | Practically insoluble | [7] |

| Ethanol (95%) | Practically insoluble | [7] |

| Chloroform | Slightly soluble, soluble when heated | [4][7] |

| Dichloromethane | Soluble when heated | [7] |

| Hexane | Practically insoluble | [7] |

| Mineral Oil | Practically insoluble, miscible when warm | [7][9] |

| Propylene Glycol | Insoluble | [9] |

| Natural Oils | Miscible when warm | [9] |

Chemical and Compositional Properties

Glyceryl behenate's chemical identity and composition are defined by the distribution of its glyceride esters and the properties of its constituent fatty acid, behenic acid.

| Property | Value | References |

| Molecular Formula (Glyceryl Monobehenate) | C25H50O4 | [8] |

| Molecular Weight (Glyceryl Monobehenate) | 414.66 g/mol | [8] |

| Composition | A mixture of mono-, di-, and triglycerides of behenic acid. Predominantly glyceryl dibehenate. | [1][4] |

| Monoglycerides | 15.0% - 23.0% | [10] |

| Diglycerides | 40.0% - 60.0% | [10] |

| Triglycerides | 21.0% - 35.0% | [10] |

| Acid Value | Not more than 4 | [4] |

| Saponification Value | 145 - 165 | [4] |

| Iodine Value | Not more than 3 | [4] |

| LogP (Estimated) | 9.354 | [1][4] |

| HLB Value | 3 | [11] |

Polymorphism

Glyceryl behenate exhibits complex polymorphic behavior, meaning it can exist in different crystalline forms.[11][12] This is a critical consideration in drug formulation as polymorphism can influence the stability, dissolution, and bioavailability of the final product.[12] The individual components (mono-, di-, and tribehenin) can crystallize in various subcell arrangements, including sub-α1, sub-α2, α2, α, β', β1, and β2.[11][12] The specific polymorphic form is dependent on the ratio of the glycerides and the crystallization conditions.[11][12]

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of glyceryl behenate.

Methodology:

-

A small, accurately weighed sample of glyceryl behenate (typically 3-5 mg) is placed in an aluminum DSC pan.

-

The pan is hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate, for example, 10°C/min, under a nitrogen atmosphere.[13]

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[14][15]

Determination of Acid Value

Objective: To quantify the free fatty acids in glyceryl behenate.

Methodology (as per USP monograph):

-

Accurately weigh approximately 10 g of glyceryl behenate and suspend it in 50 mL of a neutralized mixture of alcohol and ether (1:1) in a flask.[4]

-

Connect the flask to a suitable condenser and warm for 10 minutes with frequent shaking.[4]

-

Add 1 mL of phenolphthalein indicator.[4]

-

Titrate with 0.1 N sodium hydroxide until a faint pink color persists.[4]

-

The acid value is calculated based on the volume of sodium hydroxide solution consumed.[4] The acid value should not be more than 4.[4]

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication

Objective: To formulate glyceryl behenate-based solid lipid nanoparticles for drug delivery.

Methodology:

-

Lipid Phase Preparation: Dissolve the drug, glyceryl behenate, and a co-surfactant (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) and heat to approximately 5-10°C above the melting point of the lipid.[9]

-

Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in distilled water and heat to the same temperature as the lipid phase.[9]

-

Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 7000 rpm) for a specified time (e.g., 10 minutes) to form a coarse oil-in-water emulsion.[9]

-

Ultrasonication: Subject the pre-emulsion to high-power ultrasonication for a defined period (e.g., 15 minutes) to reduce the particle size to the nanometer range.[9]

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.[3][9]

-

Characterization: The prepared SLNs are then characterized for particle size, zeta potential, entrapment efficiency, and drug release profile.

Visualizations

Logical Relationship of Factors Influencing Glyceryl Behenate Properties

References

- 1. jddtonline.info [jddtonline.info]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glyceryl Behenate [drugfuture.com]

- 5. measurlabs.com [measurlabs.com]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]

- 10. Glyceryl Behenate [doi.usp.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jddtonline.info [jddtonline.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Glyceryl Behenate: Structure, Properties, and Pharmaceutical Applications

Introduction: Glyceryl behenate is a versatile and widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1][2][3] Chemically, it is not a single entity but a complex mixture of esters formed from the reaction of glycerin with behenic acid (docosanoic acid).[1][4][5] This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, and analytical methods, with a focus on its applications in modern drug development for researchers and scientists.

Molecular Structure and Composition

Glyceryl behenate is composed of a mixture of mono-, di-, and triglycerides of the C22 saturated fatty acid, behenic acid.[6] The predominant component in most pharmaceutical grades is glyceryl dibehenate.[1][4] The specific composition of these glycerides is critical as it dictates the material's physical properties and performance as an excipient. The United States Pharmacopeia-National Formulary (USP-NF) provides a standard for its composition.[6]

Key Components and Chemical Formulas:

The primary constituents of glyceryl behenate are derived from behenic acid and glycerol.

| Component | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Behenic Acid | Docosanoic Acid | C₂₂H₄₄O₂ | 340.58 |

| Glyceryl Monobehenate | 2,3-dihydroxypropyl docosanoate | C₂₅H₅₀O₄ | 414.66 |

| Glyceryl Dibehenate | 1,3-di(docosanoyloxy)propan-2-ol | C₄₇H₉₂O₅ | 753.28 |

| Glyceryl Tribehenate | 2-(docosanoyloxy)propane-1,3-diyl didocosanoate | C₆₉H₁₃₄O₆ | 1059.80 |

Note: Molecular formulas and weights are for the most common isomers.

USP-NF Compositional Specifications:

Pharmaceutical grade glyceryl behenate must adhere to the following composition:[6]

| Glyceride Component | Content Percentage (w/w) |

| Monoglycerides | 15.0% – 23.0% |

| Diglycerides | 40.0% – 60.0% |

| Triglycerides | 21.0% – 35.0% |

Physicochemical Properties

The functional properties of glyceryl behenate are a direct result of its chemical composition and physical characteristics. These properties make it an ideal candidate for various pharmaceutical formulations.

| Property | Value / Description |

| Appearance | Fine white to off-white/yellowish powder, hard waxy mass, or flakes with a faint odor.[2][3][4] |

| CAS Numbers | Mixture: 77538-19-3[1][4] Monobehenate: 30233-64-8[1] Dibehenate (1,3-): 94201-62-4[1] Tribehenate: 18641-57-1[1] |

| Melting Point | 65–77 °C[2] |

| Solubility | - Practically insoluble in water, ethanol (95%), hexane, and mineral oil.[2][4] - Soluble in heated chloroform and dichloromethane.[2] - Miscible with warm oils and esters.[4][7] |

| Hydrophilic-Lipophilic Balance (HLB) | Low HLB value, indicating it is a good candidate for sustained-release formulations due to low aqueous solubility.[7][8] |

| Stability | Should be stored in a tight container at a temperature below 35°C.[2][3] |

Experimental Protocols

Synthesis of Glyceryl Behenate

Glyceryl behenate is prepared via the direct esterification of glycerin with behenic acid.[2][3] This process can be performed without a catalyst, which simplifies purification.[9][10]

Methodology: Direct Dehydration Esterification [9][10]

-

Reactant Charging: Add behenic acid and glycerin to a suitable reactor with agitation. The molar ratio of behenic acid to glycerin should be between 1.35:1 and 1.9:1 to favor the formation of di- and triglycerides.

-

Esterification Reaction: Heat the mixture directly to a reaction temperature of 105–200 °C. Maintain this temperature for 5-12 hours under constant stirring to drive the dehydration and esterification process. Water produced during the reaction is continuously removed.

-

Decolorization: After the reaction is complete, add activated carbon to the hot mixture to decolorize it.

-

Filtration: Filter the mixture while it is still hot to remove the activated carbon and any other solid impurities.

-

Crystallization and Isolation: Cool the filtered product to induce crystallization. The resulting solid glyceryl behenate is then isolated via centrifugation.

-

Finishing: Dry the isolated product and then crush or mill it to obtain a powder of the desired particle size. The yield for this process is typically over 89%.[10]

Analytical Methods

A variety of analytical techniques are employed to confirm the identity and quality of glyceryl behenate.

Identification by Thin-Layer Chromatography (TLC) [11]

-

Stationary Phase: Silica gel plate, pre-developed with ether and activated by immersion in 2.5% boric acid in alcohol, followed by heating at 110°C for 30 minutes.

-

Sample Preparation: Prepare a 6% (w/v) solution of glyceryl behenate in chloroform.

-

Standard Preparation: Prepare a 6% (w/v) solution of USP Glyceryl Behenate RS in chloroform.

-

Mobile Phase: Chloroform and acetone (96:4 v/v).

-

Procedure: Apply 10 µL of both the sample and standard solutions to the plate. Develop the chromatogram until the solvent front has moved approximately 12 cm.

-

Detection: After evaporating the solvent, spray the plate with a 0.02% solution of dichlorofluorescein in alcohol. Examine the spots under short-wavelength UV light. The Rƒ values of the spots from the sample solution must correspond to those from the standard solution.

Identification and Assay by Gas Chromatography (GC) [11][12]

-

Derivatization: Dissolve 22 mg of the sample in 1 mL of toluene. Add 0.4 mL of 0.2 N methanolic (m-trifluoromethylphenyl)trimethylammonium hydroxide and allow to stand for at least 30 minutes at room temperature to form methyl esters of the fatty acids.

-

Chromatographic System:

-

Column: 4-mm × 1.8-m column packed with 10% liquid phase G7 on support S1A.

-

Detector: Flame-Ionization Detector (FID).

-

Temperature: Maintained at approximately 225 °C.

-

-

Procedure: Inject a suitable volume of the derivatized sample solution. The retention time of the main peak (methyl behenate) should correspond to that of a similarly prepared USP Glyceryl Behenate RS. The ratio of the main peak response to the sum of all peak responses should be no less than 0.83.

Applications in Drug Development & Visualization

Glyceryl behenate is a key excipient in oral solid dosage forms. Its primary functions include serving as a tablet and capsule lubricant, a binder, and a lipidic matrix-forming agent for sustained-release formulations.[1][2][5] Its hydrophobic nature allows it to control the release of water-soluble drugs.[1]

It is also integral to the formulation of advanced drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can enhance the bioavailability of poorly soluble drugs and enable targeted delivery.[1][13]

Logical and Experimental Workflows

The following diagrams illustrate the logical application of glyceryl behenate in creating sustained-release tablets and the experimental workflow for producing drug-loaded solid lipid nanoparticles.

Caption: Logical workflow for developing sustained-release tablets.

Caption: Experimental workflow for SLN formulation.

References

- 1. Glyceryl behenate - Wikipedia [en.wikipedia.org]

- 2. phexcom.com [phexcom.com]

- 3. Glyceryl Behenate - CD Formulation [formulationbio.com]

- 4. GLYCERYL BEHENATE - Ataman Kimya [atamanchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Glyceryl Behenate [doi.usp.org]

- 7. Glyceryl Behenate | Cosmetic Ingredients Guide [ci.guide]

- 8. researchgate.net [researchgate.net]

- 9. CN103102267A - Preparation method of pharmaceutic adjuvant grade Glyceryl Behenate - Google Patents [patents.google.com]

- 10. CN103102267B - A kind of preparation method of pharmaceutic adjuvant grade Glyceryl Behenate - Google Patents [patents.google.com]

- 11. uspbpep.com [uspbpep.com]

- 12. drugfuture.com [drugfuture.com]

- 13. Glyceryl behenate: Significance and symbolism [wisdomlib.org]

Sourcing High-Purity Glyceryl Behenate for Laboratory Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing and evaluating high-purity Glyceryl behenate for laboratory applications. This document outlines the key physicochemical properties, major suppliers, and detailed analytical methodologies to ensure the quality and suitability of Glyceryl behenate for research and pharmaceutical development.

Introduction to Glyceryl Behenate

Glyceryl behenate is a versatile lipid excipient predominantly used in the pharmaceutical and cosmetic industries.[1] Chemically, it is a mixture of mono-, di-, and triglycerides of behenic acid (C22), with the diester, glyceryl dibehenate, being the major component.[2] Its waxy nature and high melting point make it an excellent candidate for various applications, including as a lubricant for tablets and capsules, a matrix-forming agent for sustained-release formulations, and a lipid component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][3]

Sourcing High-Purity Glyceryl Behenate

For laboratory use, particularly in drug delivery research, sourcing high-purity Glyceryl behenate with consistent quality is crucial. Two of the most prominent suppliers of pharmaceutical-grade Glyceryl behenate are Gattefossé and ABITEC Corporation.

| Supplier | Trade Name | Key Features |

| Gattefossé | Compritol® 888 ATO | A well-defined excipient composed of mono-, di-, and triglycerides of behenic acid, with the diester fraction being predominant (40-60%). It is produced by atomization of the molten lipid. |

| ABITEC Corporation | Capmul® GDB EP/NF | A mixture of diglycerides, mainly glyceryl dibehenate, with variable quantities of monoglycerides and triglycerides. It is obtained from the esterification of glycerol with behenic acid of vegetable origin.[4][5] |

Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and specifications of the batch being purchased.[6][7][8]

Physicochemical Properties and Specifications

High-purity Glyceryl behenate for pharmaceutical applications should conform to the specifications outlined in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[9]

| Property | Specification | Method |

| Appearance | White to off-white, waxy solid, fine powder, or flakes with a faint odor. | Visual |

| Composition | Mixture of mono-, di-, and triglycerides of behenic acid. | Gas Chromatography (GC) |

| Melting Point | 63 – 77 °C | Differential Scanning Calorimetry (DSC)[5] |

| Acid Value | Not more than 4 | Titration[10] |

| Iodine Value | Not more than 3 | Titration[10] |

| Saponification Value | Between 145 and 165 | Titration[10] |

| Residue on Ignition | Not more than 0.1% | USP <281>[10] |

| Heavy Metals | Not more than 0.001% | USP <231>[10] |

Experimental Protocols for Quality Assessment

To ensure the quality and purity of Glyceryl behenate for laboratory use, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Gas Chromatography (GC) for Compositional Analysis

This method is used to determine the relative amounts of mono-, di-, and triglycerides of behenic acid. The following protocol is based on the USP monograph for Glyceryl Behenate.[10]

Instrumentation:

-

Gas chromatograph equipped with a flame-ionization detector (FID).

-

Column: 4-mm × 1.8-m column packed with 10% liquid phase G7 on support S1A.

Reagents:

-

Toluene

-

0.2 N methanolic (m-trifluoromethylphenyl) trimethylammonium hydroxide

-

USP Glyceryl Behenate Reference Standard (RS)

Procedure:

-

Standard Preparation: Dissolve approximately 22 mg of USP Glyceryl Behenate RS in 1 mL of toluene in a screw-cap vial. Add 0.4 mL of 0.2 N methanolic (m-trifluoromethylphenyl) trimethylammonium hydroxide, cap the vial, and mix. Let the vial stand at room temperature for at least 30 minutes.

-

Sample Preparation: Prepare the sample in the same manner as the Standard Preparation, using approximately 22 mg of the Glyceryl Behenate being tested.

-

Chromatographic Conditions:

-

Column Temperature: 225 °C

-

Injector and Detector Temperature: Maintained at appropriate temperatures for the instrument.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject a suitable volume of the Standard Preparation and the Sample Preparation into the gas chromatograph. Record the chromatograms and compare the retention times of the peaks. The retention time of the main peak in the sample chromatogram should correspond to that of the main peak in the standard chromatogram.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting point and thermal behavior of Glyceryl behenate, which is crucial for applications in melt-based formulations.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Glyceryl behenate into a standard aluminum DSC pan. Crimp the pan with a lid.

-

DSC Conditions:

-

Heating Rate: 10 °C/min[5]

-

Temperature Range: 25 °C to 100 °C

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min

-

-

Analysis: Heat the sample according to the specified temperature program and record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm. A typical melting endotherm for Glyceryl behenate is observed between 63 °C and 77 °C.[5]

X-ray Diffraction (XRD) for Polymorphic Analysis

XRD is used to investigate the crystalline structure and polymorphism of Glyceryl behenate, which can influence its physical properties and performance in drug formulations.[11][12]

Instrumentation:

-

X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

-

Sample Preparation: Place a sufficient amount of the Glyceryl behenate powder on a sample holder and flatten the surface.

-

XRD Conditions:

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan Range (2θ): 5° to 40°

-

Scan Speed: e.g., 2°/min

-

-

Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles, which are characteristic of the crystalline structure. Different polymorphic forms will exhibit different diffraction patterns.

Applications in Drug Delivery and Relevant Workflows

High-purity Glyceryl behenate is a key component in advanced drug delivery systems. Below are diagrams illustrating its role in two major applications.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

Glyceryl behenate is widely used as the solid lipid matrix in the formulation of SLNs for controlled drug delivery.[13][14] The high-pressure homogenization technique is a common method for their preparation.

Mechanism of Controlled Drug Release from a Glyceryl Behenate Matrix

In sustained-release tablets, Glyceryl behenate forms an inert, lipidic matrix that controls the release of the entrapped drug primarily through diffusion.[15][16]

References

- 1. Glyceryl behenate - Wikipedia [en.wikipedia.org]

- 2. abiteccorp.com [abiteccorp.com]

- 3. Compritol® 888 ATO ⋅ Gattefossé [gattefosse.com]

- 4. Capmul - GDB EP/NF - ABITEC - 94201-62-4 - Capsules - Knowde [knowde.com]

- 5. abiteccorp.com [abiteccorp.com]

- 6. Glyceryl Behenate | CAS No- 77538-19-3 | Simson Pharma Limited [simsonpharma.com]

- 7. clearsynth.com [clearsynth.com]

- 8. glyceryl behenate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. abiteccorp.com [abiteccorp.com]

- 10. Glyceryl Behenate [drugfuture.com]

- 11. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WO2002011701A1 - A controlled release pharmaceutical composition - Google Patents [patents.google.com]

- 16. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Grades of Glyceryl Behenate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl behenate is a versatile and widely utilized excipient in the pharmaceutical industry, valued for its properties as a lubricant, tablet and capsule coating agent, and as a matrix-forming agent for sustained-release drug delivery systems. It is a mixture of esters of glycerol with behenic acid, a C22 saturated fatty acid, and primarily consists of mono-, di-, and tribehenate esters. The specific composition of these esters, along with the physical form of the material, defines the different grades of glyceryl behenate and dictates their functional performance in a variety of pharmaceutical formulations.

This technical guide provides a comprehensive overview of the different grades of glyceryl behenate, their physicochemical properties, and their applications in drug development. Detailed experimental protocols for the characterization of glyceryl behenate and its formulations are also provided.

Chemical Structure and Composition

The functional properties of glyceryl behenate are intrinsically linked to the relative proportions of its mono-, di-, and tri-ester components. Each ester possesses a unique chemical structure that influences its physical properties, such as melting point and hydrophobicity.

An In-depth Technical Guide to Glyceryl Behenate: Safety and Handling in a Research Lab

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for glyceryl behenate in a research laboratory setting. Glyceryl behenate, a mixture of esters of glycerin and behenic acid, is widely used in pharmaceutical formulations, cosmetics, and food products.[1][2][3] It is generally regarded as a non-toxic and non-irritant material.[1][2] This document consolidates critical safety data, handling procedures, and experimental considerations to ensure its safe and effective use in research and development.

Chemical and Physical Properties

Glyceryl behenate is a white to off-white, waxy solid, which can be a fine powder, flakes, or pellets.[4][5] It has a faint odor.[1][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | Compritol 888 ATO, Glyceryl dibehenate, Glycerol docosanoate | [1][6] |

| CAS Number | 77538-19-3 | [7][8] |

| Molecular Formula | C25H50O4 (for glyceryl monobehenate) | [7][8] |

| Molecular Weight | ~414.66 g/mol (for glyceryl monobehenate) | [4][8] |

| Melting Point | 65–84 °C (149–183.2 °F) | [1][4][9] |

| Solubility | Insoluble in water; slightly soluble in chloroform when heated. | [1][4][8] |

| Density | ~0.942 - 0.95 g/cm³ | [5][8] |

| Flash Point | 150 °C (302 °F) (Closed Cup) | [9] |

| Stability | Chemically stable under standard ambient conditions. | [4] |

Toxicological Data

Glyceryl behenate is considered to have low acute toxicity. The available toxicological data is presented below.

| Metric | Value | Species | Route | References |

| LD50 | 5 g/kg | Mouse | Oral | [1][10] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), glyceryl behenate is not classified as a hazardous substance.[8] However, as with any chemical, it is important to follow good laboratory practices.

Potential Hazards:

-

Inhalation: May cause respiratory tract irritation if a high concentration of dust is inhaled.[10]

-

Skin Contact: May cause mild skin irritation.[10]

-

Eye Contact: May cause eye irritation.[10]

-

Ingestion: Health injuries are not known or expected under normal use.[10]

Precautionary Measures:

-

Handle in a well-ventilated place.[8]

-

Avoid formation of dust and aerosols.[8]

-

Avoid contact with skin and eyes.[8]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[8]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling glyceryl behenate, especially in its powdered form.

| PPE | Specifications | References |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [8] |

| Skin Protection | Impervious, fire/flame resistant clothing and gloves. | [8] |

| Respiratory Protection | An effective dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced. | [8][10] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of glyceryl behenate.

Handling:

-

Ensure adequate ventilation.[8]

-

Handle in accordance with good industrial hygiene and safety practices.[8]

-

Keep away from heat and sources of ignition.[10]

-

Do not ingest or breathe dust.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Store at a temperature less than 35°C.[1]

-

Store away from incompatible materials such as oxidizing agents.[10]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Use spark-proof tools and explosion-proof equipment.[8][10]

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops. | [8] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: May be combustible at high temperatures.[9][10] Hazardous combustion products include carbon oxides.[9][10]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Disposal Considerations

-

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[11]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]

-

Do not discharge to sewer systems.[8]

-

Empty containers can be triple-rinsed and offered for recycling or reconditioning.[8]

Experimental Protocols & Workflows

While specific, detailed experimental protocols for the safety assessment of glyceryl behenate are not extensively published due to its GRAS (Generally Recognized as Safe) status, the following sections outline the general methodologies that would be employed for key safety and quality control experiments.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling glyceryl behenate in a research laboratory setting.

Caption: General laboratory workflow for handling glyceryl behenate.

Accidental Spill Response Workflow

This diagram outlines the logical steps to be taken in the event of an accidental spill of glyceryl behenate.

Caption: Workflow for responding to an accidental spill of glyceryl behenate.

Quality Control Testing: Thin-Layer Chromatography (TLC)

A common method to identify and check the purity of glyceryl behenate is Thin-Layer Chromatography (TLC). The following provides a detailed methodology based on pharmacopeial standards.

Objective: To confirm the identity of a glyceryl behenate sample against a reference standard.

Materials and Reagents:

-

Chromatographic plates: Silica gel coated (0.25-mm layer).

-

Glyceryl Behenate test sample.

-

USP Glyceryl Behenate Reference Standard (RS).

-

Chloroform.

-

Developing solvent mixture.

-

Dichlorofluorescein solution (0.02% in alcohol).

-

Boric acid solution (2.5% in alcohol).

-

Ether.

-

Short-wavelength UV light source.

Experimental Protocol:

-

Plate Preparation:

-

Pre-develop the TLC plates in a chromatographic chamber saturated with ether.

-

Remove the plates and allow the ether to evaporate.

-

Immerse the plates in a 2.5% solution of boric acid in alcohol for approximately 1 minute.

-

Allow the plates to dry at ambient temperature.

-

Activate the plates at 110°C for 30 minutes and store in a desiccator until use.

-

-

Sample Preparation:

-

Prepare a 6% solution of the Glyceryl Behenate test sample in chloroform.

-

Prepare a 6% solution of the USP Glyceryl Behenate RS in chloroform.

-

-

Chromatography:

-

Apply 10 µL of the test solution and 10 µL of the standard solution to the prepared TLC plate.

-

Develop the chromatogram in the developing solvent mixture until the solvent front has moved approximately 12 cm.

-

-

Visualization and Analysis:

-

Remove the plate from the developing chamber and allow the solvent to evaporate.

-

Spray the chromatogram with a 0.02% solution of dichlorofluorescein in alcohol.

-

Examine the spots under short-wavelength UV light.

-

The RF values of the principal spots from the test solution should correspond to those obtained from the standard solution.[12]

-

This technical guide provides essential information for the safe handling and use of glyceryl behenate in a research laboratory. By adhering to these guidelines, researchers can minimize risks and ensure the integrity of their experiments.

References

- 1. phexcom.com [phexcom.com]

- 2. Glyceryl Behenate - CD Formulation [formulationbio.com]

- 3. Glyceryl behenate - Wikipedia [en.wikipedia.org]

- 4. GLYCERYL BEHENATE - Ataman Kimya [atamanchemicals.com]

- 5. What is Glyceryl Behenate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]

- 6. Glyceryl Tribehenate | C69H134O6 | CID 62726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. foodb.ca [foodb.ca]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. angenechemical.com [angenechemical.com]

- 12. Glyceryl Behenate [drugfuture.com]

Glyceryl Behenate: A Comprehensive Technical Guide for Pharmaceutical Formulation

Executive Summary: Glyceryl behenate, a mono-, di-, and tri-ester of behenic acid and glycerol, is a highly versatile and functional lipid excipient in the pharmaceutical industry. Predominantly composed of glyceryl dibehenate, it is valued for its roles as a lubricant, a matrix-forming agent for sustained-release formulations, a lipid matrix for nanoparticles, a processing aid in hot-melt extrusion, and a taste-masking agent. Its GRAS (Generally Regarded as Safe) status and compatibility with a wide range of active pharmaceutical ingredients (APIs) make it a preferred choice for oral solid dosage form development. This guide provides an in-depth review of its physicochemical properties, multifaceted applications, quantitative performance data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction

Glyceryl behenate is a fat-based excipient derived from glycerin and behenic acid, a C22 saturated fatty acid of vegetable origin.[1][2][3] It appears as a fine white or off-white powder or a waxy solid with a faint odor.[2][4] In pharmaceutical formulations, it is most commonly known by the trade name Compritol® 888 ATO. Its utility spans a wide array of applications, primarily as a tablet and capsule lubricant and as a lipidic excipient for controlled-release and drug delivery systems.[5][6] Chemically, it is a mixture of glycerides, with the diester, glyceryl dibehenate, being the predominant component.[2][5]

Physicochemical Properties

The functional performance of glyceryl behenate is intrinsically linked to its physical and chemical characteristics. It is a highly lipophilic compound, insoluble in water, and compatible with various oils and waxes.[2] Key properties are summarized in the table below.

| Property | Value / Description | Reference(s) |

| Synonyms | Compritol 888 ATO, Glycerol dibehenate, Glyceroli dibehenas | [3][4] |

| CAS Number | 77538-19-3 (mixture) | [2][5] |

| Chemical Composition | A mixture of mono-, di-, and tribehenate esters of glycerol. The diester fraction is predominant. | [7] |

| Appearance | Fine white to off-white powder, hard waxy mass, or flakes with a faint odor. | [2][4] |

| Melting Point | 65–77 °C | [4] |

| Solubility | Practically insoluble in water and ethanol. Soluble in chloroform and dichloromethane when heated. | [4] |

| Regulatory Status | GRAS listed. Included in the FDA Inactive Ingredients Guide for oral capsules and tablets. | [4] |

Applications in Pharmaceutical Formulations

Glyceryl behenate's unique lipidic nature makes it a multifunctional excipient in modern drug development.

Tablet and Capsule Lubricant

As a lubricant, glyceryl behenate is used to reduce the friction between the tablet surface and the die wall during the ejection phase of compression.[1] It is an effective alternative to magnesium stearate, particularly in formulations where magnesium stearate may cause compatibility issues or delay dissolution.[1][8] Typical concentrations range from 0.25% to 5.0% w/w.[8] Studies have shown that it provides effective lubrication without significantly impacting tablet hardness or compressibility, a common issue with other lubricants like magnesium stearate.[3][9]

Sustained-Release Matrix Former

Glyceryl behenate is widely used to formulate sustained-release (SR) matrix tablets.[10] Its hydrophobic nature allows it to form an inert matrix that controls the release of water-soluble drugs primarily through a diffusion mechanism.[3][10] As the dissolution medium penetrates the tablet, it dissolves the API, which then diffuses out through a network of pores and channels.[3][10] The release rate can be modulated by adjusting the concentration of glyceryl behenate, typically between 10% and 50% w/w, and by including pore-forming agents like lactose.[3][11] Formulations have demonstrated the ability to sustain drug release for up to 12 hours.[10]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

It is a key component in the preparation of lipidic nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[5][12] These colloidal carriers are used to improve the oral bioavailability of poorly water-soluble drugs, protect sensitive APIs, and enable targeted drug delivery.[5][13] Glyceryl behenate serves as the solid lipid core in which the drug is encapsulated.[5][12]

Hot-Melt Extrusion (HME)

In hot-melt extrusion processes, glyceryl behenate can act as a lipidic binder or as a processing aid, functioning as a thermal lubricant or plasticizer for polymers.[14][15] It facilitates the extrusion process by reducing the processing temperature required for polymers, which is beneficial for thermally sensitive drugs.[14] Studies have demonstrated its chemical stability even at high extrusion temperatures (e.g., 180°C).[14]

Taste Masking

The lipidic nature of glyceryl behenate makes it an effective agent for taste masking.[11] It can be used in hot-melt coating processes where it is sprayed onto bitter drug particles.[16] The resulting lipid film creates a physical barrier that prevents the drug from interacting with taste receptors in the mouth.[16]

Quantitative Performance Data

The following tables summarize key quantitative data from studies evaluating glyceryl behenate in various applications.

Table 4.1: Performance as a Tablet Lubricant

| Lubricant Concentration (% w/w) | Observation | Reference(s) |

| 0.5% | Sticking of granulate to tablet press punches observed. | [9] |

| 1.0% | Sticking of granulate to tablet press punches observed. | [9] |

| 1.5% | No sticking occurred; effective lubrication achieved. | [9] |

| > 2.0% (as SLNs) | Lubricating effect showed an increase of 15-30% compared to the raw material. | [17] |

Table 4.2: Performance in Sustained-Release Matrix Tablets

| API | Glyceryl Behenate Conc. (% w/w) | Key Finding | Reference(s) |

| Theophylline | 15% | Sustained release achieved for up to 12 hours. | [10] |

| Theophylline | 15% (with Lactose) | Faster drug release due to the high water-solubility of the pore-former. | [10] |

| Theophylline | 15% (with DCPA) | Slower drug release compared to lactose-containing tablets. | [10] |

| Salicylic Acid | 10% - 20% | Increasing concentration prolonged the release of the drug. | [18] |

| Tramadol HCl | Not Specified | Effective in controlling the release of a highly water-soluble drug. | [19] |

Table 4.3: Characteristics of Glyceryl Behenate-Based Solid Lipid Nanoparticles (SLNs)

| API | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference(s) |

| Haloperidol | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [5][12] |

| Lopinavir | 214.5 ± 4.07 | Not Reported | -12.7 ± 0.87 | 81.6 ± 2.3 | [13] |

| Clarithromycin | 318 - 526 | 0.228 - 0.472 | Not Reported | 63 - 89 | [8] |

Key Experimental Protocols

Protocol for Preparation of Sustained-Release Matrix Tablets by Direct Compression

This protocol describes a general method for preparing SR tablets using glyceryl behenate.

-

Milling and Sieving: The Active Pharmaceutical Ingredient (API) and all excipients (e.g., glyceryl behenate, filler/binder like microcrystalline cellulose, pore-former like lactose) are individually passed through an appropriate mesh sieve (e.g., #60 sieve) to ensure uniformity and de-agglomeration.[20]

-

Pre-lubrication Blending: The sieved API and all excipients, except the lubricant (glyceryl behenate), are placed into a suitable blender (e.g., V-blender or bin blender).

-

Blending: The components are blended for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.

-

Lubrication: The required amount of sieved glyceryl behenate is added to the blender.

-

Final Blending: The powder blend is mixed for a short duration (e.g., 3-5 minutes). This step is critical to ensure adequate distribution of the lubricant without over-lubricating, which could negatively impact tablet hardness.[16]

-

Compression: The final blend is compressed into tablets using a rotary tablet press fitted with appropriate tooling. Compression force is adjusted to achieve the target tablet weight, hardness, and thickness.[11]

-

(Optional) Post-Heating: For certain formulations, a post-heating step can be employed. Compressed tablets are stored in a dry oven at a temperature below the API's melting point but sufficient to melt the glyceryl behenate (e.g., 80°C for 15 minutes).[21] This allows the melted lipid to form a more robust matrix, enhancing the sustained-release effect.[21]

Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This protocol outlines the hot homogenization technique for producing SLNs.[4][6]

-

Preparation of Lipid Phase: Glyceryl behenate is melted at a temperature 5-10°C above its melting point (e.g., 80-85°C).[22] The lipophilic API is then dissolved or dispersed in the molten lipid.[22]

-

Preparation of Aqueous Phase: An aqueous solution of a surfactant (e.g., Poloxamer, Tween 80) is prepared and heated to the same temperature as the lipid phase.[6]

-

Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax® homogenizer at ~10,000 rpm) for a few minutes to form a coarse oil-in-water pre-emulsion.[6]

-

High-Pressure Homogenization (HPH): The hot pre-emulsion is immediately passed through a high-pressure homogenizer.[4] The homogenization is typically carried out for 3-5 cycles at a pressure between 500 and 1500 bar.[23] The temperature is maintained above the lipid's melting point throughout this process.

-

Cooling and Recrystallization: The resulting hot nanoemulsion is cooled down to room temperature or below (e.g., in an ice bath) while stirring. This cooling process causes the lipid to recrystallize, forming solid lipid nanoparticles with the entrapped drug.[6]

Protocol for In-Vitro Drug Release (Dissolution) Testing

This protocol is for evaluating the drug release from SR matrix tablets.

-

Apparatus Setup: A USP Dissolution Apparatus 2 (Paddle method) is used.[10]

-

Media Preparation: 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 4.5) is placed in each vessel and equilibrated to 37 ± 0.5°C.[10]

-

Test Initiation: One tablet is placed in each vessel. The paddle speed is set to a specified rate (e.g., 75 rpm).[10]

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours), an aliquot of the dissolution medium is withdrawn from each vessel. An equivalent volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.

-

Sample Analysis: The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm). The concentration of the dissolved API is then determined using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or HPLC.[10][11]

-

Data Calculation: The cumulative percentage of drug released is calculated at each time point and plotted against time to generate the dissolution profile.

Mechanisms and Workflows

Visual diagrams help clarify complex processes and relationships in formulation development.

References

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 13. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sustained Release Tablets - CD Formulation [formulationbio.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmalesson.com [pharmalesson.com]

- 17. researchgate.net [researchgate.net]

- 18. Compressibility of tableting materials and properties of tablets with glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Preparation of Sustained Release Tablet with Minimized Usage of Glyceryl Behenate Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. japsonline.com [japsonline.com]

Glyceryl Behenate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl behenate, a mixture of mono-, di-, and triglycerides of behenic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries. Its lipidic nature and high melting point make it an excellent candidate for various applications, including as a lubricant, a binder in tablet formulations, and a matrix-forming agent for sustained-release drug delivery systems. A thorough understanding of its solubility in common organic solvents is paramount for formulation development, particularly in processes involving solvent-based techniques such as hot-melt extrusion, spray coating, and the preparation of solid lipid nanoparticles. This technical guide provides an in-depth overview of the solubility of glyceryl behenate, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility of Glyceryl Behenate

The solubility of glyceryl behenate is largely dictated by the principle of "like dissolves like." As a nonpolar lipid, it exhibits greater solubility in nonpolar, organic solvents and is practically insoluble in polar solvents such as water. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (mg/mL) | Conditions | Citation(s) |

| Chloroform | Chlorinated Hydrocarbon | Soluble | 60 | Not Specified | [1] |

| Dichloromethane | Chlorinated Hydrocarbon | Soluble (when heated) | - | Heated | [2][3] |

| Xylene | Aromatic Hydrocarbon | Soluble (when heated) | - | Heated | [2] |

| Ethanol (95% or 96%) | Alcohol | Practically Insoluble (cold), Slightly Soluble (hot) | - | Cold/Hot | [2][3] |

| Isopropyl Alcohol (IPA) | Alcohol | Soluble (with heating) | - | Heated | [4] |

| Hexane | Aliphatic Hydrocarbon | Practically Insoluble | - | Not Specified | [3] |

| Mineral Oil | Hydrocarbon | Practically Insoluble | - | Not Specified | [2][3] |

| Water | - | Practically Insoluble | - | Not Specified | [2][3] |

Table 1: Summary of Glyceryl Behenate Solubility in Common Organic Solvents

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining the thermodynamic solubility of a compound like glyceryl behenate is the isothermal shake-flask method.

Isothermal Shake-Flask Method

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

-

Glyceryl behenate (pharmaceutical grade)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gravimetric analysis setup, HPLC, GC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of glyceryl behenate to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation ensures intimate contact between the solid and the solvent.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Determine the concentration of glyceryl behenate in the filtered solution using a validated analytical method.

-

Gravimetric Analysis: A known volume of the filtered solution is transferred to a pre-weighed evaporating dish. The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of glyceryl behenate. The dish is then re-weighed, and the mass of the dissolved glyceryl behenate is determined.

-

Chromatographic Methods (HPLC/GC): The filtered solution is appropriately diluted with a suitable solvent and analyzed by a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. A calibration curve prepared with standard solutions of glyceryl behenate of known concentrations is used to determine the concentration in the sample.

-

Calculation:

The solubility is calculated as the mass of the dissolved glyceryl behenate per unit volume of the solvent (e.g., mg/mL).

Other Relevant Analytical Techniques

-

Differential Scanning Calorimetry (DSC): DSC can be used to estimate the solubility of a compound in a solid lipid excipient like glyceryl behenate. The principle is based on the depression of the melting point of the lipid as the drug is dissolved in it.

-

Hot Stage Microscopy (HSM): This technique allows for the visual determination of the temperature at which a solid compound dissolves in a molten lipid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the isothermal shake-flask method for determining the solubility of glyceryl behenate.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of glyceryl behenate in common organic solvents. While comprehensive quantitative data remains sparse, the qualitative information and the detailed experimental protocol for the isothermal shake-flask method offer valuable guidance for researchers and formulation scientists. The provided workflow visualization further clarifies the experimental process. Accurate determination of glyceryl behenate's solubility is a critical step in leveraging its full potential in the development of robust and effective pharmaceutical and cosmetic formulations. It is recommended that for specific applications, experimental determination of solubility in the solvent system of interest be performed to ensure accurate and reliable formulation development.

References

An In-depth Technical Guide to the Melting Point and Thermal Characteristics of Glyceryl Behenate

For Researchers, Scientists, and Drug Development Professionals

Glyceryl behenate, a versatile lipid excipient known commercially as Compritol® 888 ATO, is a cornerstone in the development of a wide array of pharmaceutical dosage forms. Its unique thermal properties are pivotal to its functionality, influencing manufacturing processes such as hot-melt extrusion and granulation, as well as the performance of final products like sustained-release tablets and solid lipid nanoparticles. This technical guide provides a comprehensive overview of the melting point and thermal characteristics of glyceryl behenate, offering valuable data and experimental insights for professionals in pharmaceutical research and development.

Composition and Physicochemical Properties

Glyceryl behenate is a complex mixture of mono-, di-, and triesters of behenic acid (a C22 fatty acid) with glycerol. The typical composition consists of approximately 12-18% monoglycerides, 40-60% diglycerides, and 21-35% triglycerides.[1] This heterogeneity in composition is a critical determinant of its thermal behavior, including its broad melting range and complex polymorphic transitions.[2] It presents as a fine, white, waxy powder and is practically insoluble in water, a property that is leveraged in controlled-release formulations.[1][3]

Thermal Analysis: Unraveling the Characteristics of Glyceryl Behenate

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical excipients. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most pertinent methods for evaluating the melting behavior and thermal stability of glyceryl behenate.

Melting Behavior by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For glyceryl behenate, DSC analysis reveals a characteristic endothermic event corresponding to its melting.

The melting of glyceryl behenate is not a sharp, singular event but rather occurs over a temperature range, typically between 65°C and 77°C.[1] The DSC thermogram of glyceryl behenate (Compritol® 888 ATO) typically exhibits a prominent endothermic peak with a peak temperature (Tpeak) ranging from approximately 70°C to 75°C.[4][5] The onset temperature of melting is also a key parameter, often noted in the range of 68°C to 72°C. The presence of other components in a formulation can influence these values. For instance, the incorporation of active pharmaceutical ingredients (APIs) can lead to a depression in the melting point.[5][6]

The complex composition of glyceryl behenate also gives rise to polymorphism, the ability to exist in multiple crystalline forms.[2] These different polymorphic forms can have distinct melting points and stabilities. The thermal history of the material, such as the cooling rate after melting, can significantly impact the polymorphic form obtained.[7] Some studies have reported weaker endothermic events at temperatures lower than the main melting peak, which are attributed to solid-solid transitions between different polymorphic forms.[8]

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability and decomposition profile of pharmaceutical materials.[9][10] Glyceryl behenate is a thermally stable excipient.[11] TGA analysis typically shows that it is stable up to high temperatures, with decomposition generally occurring above 200°C. This high thermal stability makes it suitable for manufacturing processes that involve elevated temperatures, such as melt granulation and hot-melt extrusion.[11]

Quantitative Thermal Data

The following table summarizes the key thermal characteristics of glyceryl behenate (Compritol® 888 ATO) as reported in the scientific literature. It is important to note that variations in experimental conditions and sample batches can lead to slight differences in the observed values.

| Thermal Parameter | Technique | Reported Value Range | Reference(s) |

| Melting Range | Pharmacopeial Method | 65 - 77 °C | [1] |

| Melting Point (Peak) | DSC | 70 - 75.1 °C | [4][5] |

| Melting Onset | DSC | 68 - 72.9 °C | [4][5] |

| Enthalpy of Fusion (ΔH) | DSC | 68.70 - 73.29 J/g | [6] |

| Decomposition Temperature | TGA | > 200 °C | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections outline recommended methodologies for the DSC and TGA analysis of glyceryl behenate.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a standardized method for determining the melting characteristics of glyceryl behenate.

Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling system.

Sample Preparation:

-

Accurately weigh 3-5 mg of glyceryl behenate powder into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components, although glyceryl behenate is not highly volatile.

Instrument Calibration:

-

Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's instructions.

Experimental Conditions:

-

Purge Gas: Dry nitrogen or helium at a flow rate of 20-50 mL/min to provide an inert atmosphere.[12]

-

Heating Rate: A standard heating rate of 10°C/min is commonly used.[12]

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 100°C at 10°C/min.

-

-

Reference: An empty, sealed aluminum pan.

Data Analysis:

-

From the resulting DSC thermogram, determine the onset temperature of melting, the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔH) by integrating the area under the peak.[13]

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a method for assessing the thermal stability of glyceryl behenate.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of glyceryl behenate powder into a tared TGA pan (e.g., aluminum or platinum).

Instrument Calibration:

-

Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.

Experimental Conditions:

-

Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.[10]

-

Heating Rate: A heating rate of 10°C/min is typically employed.[10]

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 300°C (or higher if the complete decomposition profile is of interest) at 10°C/min.

-

Data Analysis:

-

Plot the sample mass (or percent mass loss) as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the thermal characterization process for glyceryl behenate.

References

- 1. phexcom.com [phexcom.com]

- 2. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Glyceryl Behenate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. jddtonline.info [jddtonline.info]

- 12. brieflands.com [brieflands.com]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sources of Glyceryl Behenate: A Comparative Analysis of Natural and Synthetic Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl behenate, a versatile lipid excipient, is a cornerstone in pharmaceutical formulation, prized for its roles as a lubricant, binder, and matrix former in sustained-release and lipid-based drug delivery systems. Composed of a mixture of mono-, di-, and tribehenate esters of glycerol, its physicochemical properties are critical to its functionality. This technical guide provides an in-depth exploration of the origins of glyceryl behenate, delineating the nuances between products derived from natural raw materials and those produced through chemical synthesis. We will examine the extraction and synthesis pathways, present a comparative analysis of their physicochemical properties, detail relevant experimental protocols, and discuss the analytical techniques pivotal for their characterization.

Introduction to Glyceryl Behenate

Glyceryl behenate is the product of the esterification of glycerol with behenic acid (docosanoic acid, C22:0).[1][2] It is not a single chemical entity but a defined mixture of glyceryl mono-, di-, and tribehenate.[3] The predominance of the diester, glyceryl dibehenate, is a key characteristic.[4] Its utility in the pharmaceutical industry is extensive, ranging from a tablet and capsule lubricant to a lipidic coating agent and a matrix for controlled-release formulations.[5] It is also a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The distinction between "natural" and "synthetic" sources of glyceryl behenate is often a point of inquiry. It is crucial to understand that pharmaceutical-grade glyceryl behenate is always the product of a chemical synthesis—esterification. The "natural" designation refers to the origin of the primary reactants: behenic acid and glycerin, which are derived from vegetable sources.[1][2]

Sources and Manufacturing Pathways

The pathway to producing glyceryl behenate begins with the sourcing of its constituent raw materials, which can be followed by a controlled synthesis process.

Natural Origin of Raw Materials

The precursors for glyceryl behenate are sourced from natural, predominantly vegetable, origins.[1]

-

Behenic Acid (C₂₂H₄₄O₂): This long-chain saturated fatty acid is naturally present in various plant oils. The primary commercial sources include:

-

Ben oil: Extracted from the seeds of the Moringa oleifera tree, which contains a significant amount of behenic acid (around 9%).[6][7]

-

Rapeseed (Canola) oil: A common source for the commercial production of behenic acid.[8]

-

Peanut oil: Another notable source, with behenic acid also found in the skins of peanuts.[7][9]

-

-

Glycerin (C₃H₈O₃): Also known as glycerol, this polyol is a byproduct of the soap and biodiesel industries. For pharmaceutical applications, vegetable-derived glycerin is preferred.[10]

The general workflow for obtaining these raw materials from their natural sources involves extraction and purification.

References

- 1. What is Glyceryl Behenate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]

- 2. Glyceryl Behenate - CD Formulation [formulationbio.com]

- 3. Glyceryl Behenate [doi.usp.org]

- 4. GLYCERYL BEHENATE - Ataman Kimya [atamanchemicals.com]

- 5. phexcom.com [phexcom.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Behenic acid - Wikipedia [en.wikipedia.org]

- 8. atamankimya.com [atamankimya.com]

- 9. tuscany-diet.net [tuscany-diet.net]

- 10. ifpc.com [ifpc.com]

- 11. What Is Vegetable Glycerin Made Out Of? A Look at Sources and Processing - Elchemy [elchemy.com]

- 12. Glycerol - Wikipedia [en.wikipedia.org]

Methodological & Application

Glyceryl Behenate as a Lubricant in Tablet Compression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl behenate, a mono-, di-, and tri-ester of behenic acid with glycerol, is a versatile lipid excipient in pharmaceutical formulations. While it serves various functions, including as a sustained-release agent and a lipidic coating excipient, its role as a lubricant in tablet and capsule manufacturing is of primary importance. This document provides detailed application notes and protocols for utilizing glyceryl behenate as a lubricant in tablet compression, with a focus on its comparative performance against other common lubricants and its impact on tablet quality attributes.

Glyceryl behenate offers several advantages as a lubricant. It is less hydrophobic than magnesium stearate, which can mitigate some of the negative effects on tablet disintegration and dissolution often associated with the latter.[1][2] Furthermore, it can be a suitable alternative in formulations where magnesium stearate shows chemical incompatibility with the active pharmaceutical ingredient (API).[3][4]

Data Presentation: Quantitative Analysis of Lubricant Performance